molecular formula C22H15F2N5O3S B609748 ON1231320 CAS No. 131247-39-8

ON1231320

Numéro de catalogue: B609748
Numéro CAS: 131247-39-8
Poids moléculaire: 467.4508
Clé InChI: ZEHBZHZMQSHZFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ON1231320 (CAS: 1312471-39-8) is a highly selective polo-like kinase 2 (PLK2) inhibitor with an IC50 of 0.31 µM. It belongs to the arylsulfonyl pyrido-pyrimidinone class and exhibits potent antitumor activity by blocking cell cycle progression at the G2/M phase and inducing apoptosis via cleaved PARP upregulation . Preclinical studies demonstrate its efficacy in glioma, breast, and ovarian cancer models. In vivo, 50–75 mg/kg doses reduced tumor growth by up to 86.5% in xenograft models without significant toxicity .

Propriétés

Numéro CAS

131247-39-8

Formule moléculaire

C22H15F2N5O3S

Poids moléculaire

467.4508

Nom IUPAC

2-((1H-indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

InChI

InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28)

Clé InChI

ZEHBZHZMQSHZFI-UHFFFAOYSA-N

SMILES

C1=CC(F)=CC(F)=C1S(=O)(=O)C1=CC2=CN=C(NC3=CC=C4NC=CC4=C3)N=C2N(C)C1=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ON1231320;  ON-1231320;  ON 1231320;  GBO-006;  GBO006;  GBO 006.

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ON1231320 involves the preparation of an arylsulfonyl pyrido-pyrimidinone core structure. The key steps include:

  • Formation of the pyrido-pyrimidinone ring system.
  • Introduction of the arylsulfonyl group.
  • Final purification to achieve high purity.

Industrial Production Methods: Industrial production of ON1231320 follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions: ON1231320 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the pyrido-pyrimidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of ON1231320 with modified functional groups, which can be used for further research and development .

Applications De Recherche Scientifique

ON1231320 has a wide range of scientific research applications, including:

Mécanisme D'action

ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in the regulation of centriole duplication and cell cycle progression. The inhibition of PLK2 leads to the arrest of the cell cycle in the G2/M phase, causing mitotic catastrophe and apoptosis. The compound does not significantly inhibit other polo-like kinases such as PLK1, PLK3, and PLK4, highlighting its specificity .

Comparaison Avec Des Composés Similaires

Selectivity and Target Profiles

ON1231320 vs. TC-S 7005 (PLK2 Inhibitor):

ON1231320 vs. MLN0905 (PLK1 Inhibitor):

  • MLN0905: Targets PLK1 (IC50 = 2 nM), a kinase frequently overexpressed in cancers like breast and leukemia. However, PLK1 inhibition is associated with toxicity due to its role in normal cell division .
  • ON1231320 : Avoids PLK1-related toxicity by selectively targeting PLK2, making it safer for prolonged use .

ON1231320 vs. CFI-400945 (PLK4 Inhibitor):

  • CFI-400945 : Inhibits PLK4 (Ki = 0.26 nM) and is effective in colon and breast cancers. Unlike ON1231320, it is orally active but may lack specificity in PLK4-high tumors like glioblastoma .

Mechanisms of Action

  • Apoptosis Induction : ON1231320 uniquely upregulates cleaved PARP, a hallmark of apoptosis, in glioma cells (U251MG, U87MG) at 100–200 nM doses .
  • Cell Cycle Arrest : Unlike HMN-176 (PLK1 inhibitor), which disrupts centrosome dynamics, ON1231320 directly blocks G2/M transition without affecting tubulin polymerization .

Preclinical and Clinical Data

Compound Target IC50/Ki Key Cancer Models Advantages Limitations
ON1231320 PLK2 0.31 µM Glioma, Breast, Ovarian High selectivity; low toxicity Limited oral bioavailability
TC-S 7005 PLK2 4 nM N/A High potency Sparse in vivo data
MLN0905 PLK1 2 nM Leukemia, Solid Tumors Broad applicability Toxicity risks
CFI-400945 PLK4 0.26 nM Colon, Breast Oral administration Limited efficacy in glioblastoma

Therapeutic Potential

  • ON1231320: Shows promise in glioblastoma multiforme (GBM), where PLK2 overexpression correlates with poor prognosis. It also reverses drug resistance in prostate cancer models .
  • TC-S 7005 : Potent PLK2 inhibition but lacks evidence in combination therapies or resistant cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ON1231320
Reactant of Route 2
Reactant of Route 2
ON1231320

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.